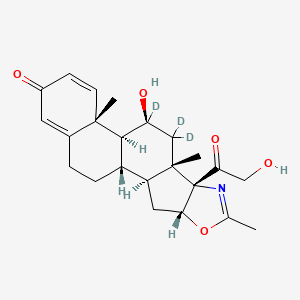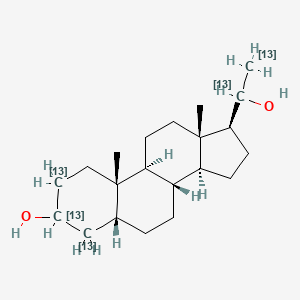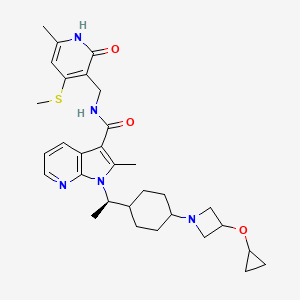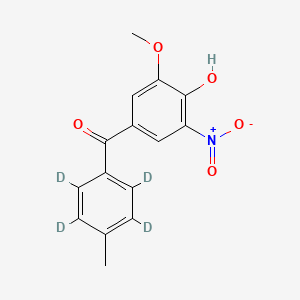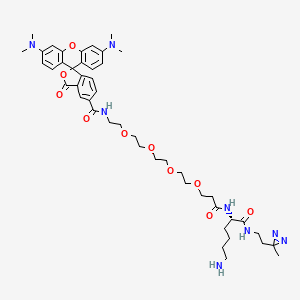
TAMRA-probe 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA-probe 1: is a commonly used fluorescent probe for labeling and detection in various scientific applications. It is a derivative of tetramethylrhodamine, a red-fluorescent dye, which is often used in molecular biology and biochemistry for its high sensitivity and specificity in detecting nucleic acids and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-probe 1 typically involves the conjugation of tetramethylrhodamine with specific functional groups that allow it to bind to target molecules. One common method is the copper-catalyzed azide-alkyne cycloaddition, also known as “click chemistry.” This reaction involves the reaction of tetramethylrhodamine azide with terminal alkynes to form a stable triazole linkage .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and reproducibility between batches, which is crucial for its application in sensitive assays .
Analyse Des Réactions Chimiques
Types of Reactions: TAMRA-probe 1 primarily undergoes substitution reactions, particularly in the context of click chemistry. The copper-catalyzed azide-alkyne cycloaddition is a key reaction, forming a stable triazole ring .
Common Reagents and Conditions:
Reagents: Tetramethylrhodamine azide, terminal alkynes, copper(I) catalyst.
Major Products: The major product of the click reaction is a triazole-linked conjugate of tetramethylrhodamine, which retains its fluorescent properties and can be used for labeling and detection .
Applications De Recherche Scientifique
Chemistry: TAMRA-probe 1 is used in various chemical assays to detect and quantify specific molecules. Its high sensitivity makes it ideal for applications such as fluorescence resonance energy transfer (FRET) and fluorescence quenching studies .
Biology: In biological research, this compound is used to label nucleic acids and proteins, enabling the visualization of molecular interactions and cellular processes. It is commonly used in real-time polymerase chain reaction (PCR) assays to monitor gene expression .
Medicine: this compound is employed in medical diagnostics to detect specific biomarkers. Its high specificity and sensitivity make it valuable in assays for detecting diseases at the molecular level .
Industry: In industrial applications, this compound is used in quality control processes to ensure the accuracy and reliability of various assays and products .
Mécanisme D'action
TAMRA-probe 1 exerts its effects through its fluorescent properties. When conjugated to a target molecule, it emits fluorescence upon excitation by a specific wavelength of light. This fluorescence can be measured to detect and quantify the presence of the target molecule. The molecular targets and pathways involved depend on the specific application, such as binding to nucleic acids in PCR assays or proteins in fluorescence-based assays .
Comparaison Avec Des Composés Similaires
Fluorescein: Another widely used fluorescent dye, fluorescein has a different excitation and emission spectrum compared to tetramethylrhodamine.
Cy3 and Cy5: These are cyanine dyes that are also used for fluorescent labeling but have different spectral properties and applications.
Alexa Fluor dyes: These dyes offer a range of excitation and emission spectra, providing flexibility in multiplexing assays.
Uniqueness of TAMRA-probe 1: this compound is unique due to its high fluorescence intensity and stability, making it suitable for a wide range of applications. Its ability to form stable conjugates through click chemistry further enhances its versatility in scientific research .
Propriétés
Formule moléculaire |
C46H62N8O10 |
|---|---|
Poids moléculaire |
887.0 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[3-[[(2S)-6-amino-1-[2-(3-methyldiazirin-3-yl)ethylamino]-1-oxohexan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C46H62N8O10/c1-45(51-52-45)16-18-48-43(57)38(8-6-7-17-47)50-41(55)15-20-59-22-24-61-26-27-62-25-23-60-21-19-49-42(56)31-9-12-35-34(28-31)44(58)64-46(35)36-13-10-32(53(2)3)29-39(36)63-40-30-33(54(4)5)11-14-37(40)46/h9-14,28-30,38H,6-8,15-27,47H2,1-5H3,(H,48,57)(H,49,56)(H,50,55)/t38-/m0/s1 |
Clé InChI |
KCQBLYDDIQCIKY-LHEWISCISA-N |
SMILES isomérique |
CC1(N=N1)CCNC(=O)[C@H](CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
SMILES canonique |
CC1(N=N1)CCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




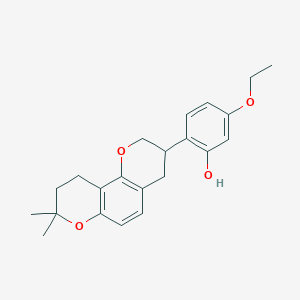
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

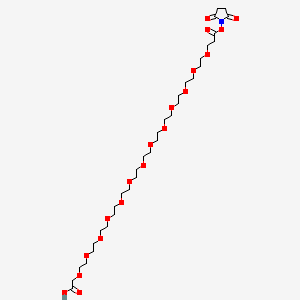
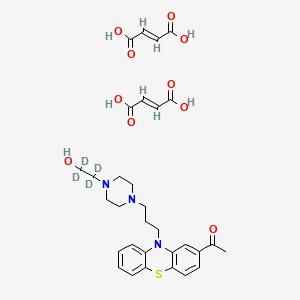
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
